B1575145 Midkine (9-23)

Midkine (9-23)

Cat. No.: B1575145
Attention: For research use only. Not for human or veterinary use.
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Description

Midkine (9-23) is a defined peptide fragment derived from the full-length Midkine (MK) protein, a heparin-binding growth factor strongly implicated in development, tissue repair, and disease pathogenesis. The full-length Midkine molecule is a 13 kDa protein composed of two domains held by disulfide bridges and is known to exert pleiotropic activities, including promoting cell proliferation, survival, migration, and angiogenesis . Research indicates that the biological activities of Midkine are localized to specific regions and domains. The full protein's C-terminal domain contains key heparin-binding sites crucial for many of its functions . Investigations into related peptide fragments have identified regions with potent bactericidal properties, suggesting that specific segments of the Midkine molecule can retain significant biological activity independent of the full protein structure . This makes defined peptides like Midkine (9-23) valuable tools for basic research. The primary research value of the Midkine (9-23) fragment lies in its utility for mapping structure-function relationships within the full Midkine protein. Scientists can use this peptide to study specific receptor interactions, develop antibodies, investigate its potential role in inflammation and infection given the known antibacterial properties of other Midkine-derived peptides, and explore its influence on various signaling pathways in controlled experimental settings . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate laboratory precautions.

Properties

sequence

LTLLALLALTSAVAK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Midkine (9-23)

Origin of Product

United States

Molecular Characteristics and Origin of Midkine 9 23 Peptide

Amino Acid Sequence and Structural Features of Midkine (B1177420) (9-23)

Midkine (9-23) is a 15-amino acid long peptide fragment. nih.gov Its primary structure, the linear sequence of amino acids, is fundamental to its chemical properties and three-dimensional shape.

The specific amino acid sequence for Midkine (9-23) is: L-T-L-L-A-L-L-A-L-T-S-A-V-A-K nih.gov

This sequence is characterized by a high prevalence of hydrophobic (water-repelling) and aliphatic amino acids, particularly Leucine (L) and Alanine (A), which constitute the majority of the peptide chain. This composition suggests a propensity to adopt a conformation that minimizes contact with aqueous environments.

Structurally, while detailed NMR or crystallographic data for the isolated Midkine (9-23) peptide is not extensively documented, the amino acid sequence provides clues. Peptides with a high content of hydrophobic residues, like this one, often form α-helical structures, particularly when in a non-polar environment such as a cell membrane. The presence of Threonine and Serine provides some polarity, while the Lysine at the C-terminus introduces a positive charge. Research has identified this peptide as a CD4+ T cell epitope, meaning it can be presented by major histocompatibility complex (MHC) class II molecules. nih.govresearchgate.netnih.gov

Derivation of Midkine (9-23) from the Signal Peptide of Full-Length Midkine Protein

The Midkine (9-23) peptide is not an independent molecule synthesized on its own. Instead, it originates from the precursor of the full-length Midkine protein through cellular processing. nih.gov The human Midkine gene (MDK) encodes a protein of 143 amino acids. frontiersin.org This initial protein product includes a signal peptide at its N-terminus. nih.govfrontiersin.org

A signal peptide is a short peptide chain that directs a newly synthesized protein towards the secretory pathway, guiding it to the endoplasmic reticulum. aai.org For human Midkine, this signal peptide consists of the first 20 to 22 amino acids. nih.govfrontiersin.org During the process of protein translocation, this signal peptide is cleaved off by a specific enzyme called signal peptidase, releasing the mature, 121-amino acid Midkine protein for secretion out of the cell. aai.orgcas.cnnih.gov

The Midkine (9-23) fragment is located entirely within this cleavable N-terminal signal peptide. nih.govresearchgate.net After cleavage, the mature Midkine protein is secreted to perform its functions, while the signal peptide, containing the (9-23) sequence, is typically degraded within the cell. aai.orgnih.gov However, research has shown that fragments from signal peptides, such as Midkine (9-23), can be presented by MHC molecules and play a role in the immune response. nih.govnih.gov

Influence of Primary Sequence on Peptide Conformation and Stability

The primary amino acid sequence is the ultimate determinant of a peptide's higher-order structure, including its conformation and stability. mdpi.com The sequence of Midkine (9-23) (LTLLALLALTSAVAK) is dominated by non-polar, aliphatic residues.

Conformational Influence: The high hydrophobic content strongly influences how the peptide folds. In an aqueous cellular environment, such a peptide would likely adopt a conformation that buries its hydrophobic side chains away from water, potentially leading to a compact, globular state or aggregation with other hydrophobic molecules. As part of the full signal peptide, this hydrophobic region is critical for its function in interacting with the signal recognition particle (SRP) and the protein translocation channel (translocon) within the lipid bilayer of the endoplasmic reticulum membrane. This environment would favor a stable α-helical conformation, a common structural motif for signal peptides. mdpi.com

Stability Influence: The stability of a peptide is also intrinsically linked to its primary sequence. Peptides rich in hydrophobic residues can be more stable due to the hydrophobic effect, which drives the peptide to fold and reduce the surface area exposed to water. The specific sequence also determines its susceptibility to proteolysis by cellular enzymes (proteases). The presence of various peptide bonds, some of which may be more easily cleaved than others, dictates the peptide's half-life within the cell. While specific stability studies on the isolated Midkine (9-23) are limited, its derivation from a rapidly cleaved signal peptide suggests a transient existence in its original form within the cell.

Immunological Properties of Midkine 9 23 As a Cd4+ T Cell Epitope

Identification of Midkine (B1177420) (9-23) as a Dominant CD4+ T Cell Epitope

Research has shown that the signal peptide of midkine is a significant source of CD4+ T cell epitopes. nih.govresearchgate.net In studies involving the stimulation of T lymphocytes from healthy donors, T cell lines were generated that reacted specifically to various MDK peptides. researchgate.net A majority of these T cell lines showed reactivity to peptides located within the MDK signal peptide, namely Midkine (9-23) and the overlapping peptide Midkine (14-28). nih.govresearchgate.net

To investigate the immunodominance of different MDK peptides, CD4+ T cell lines were established from seven healthy donors. researchgate.netresearchgate.net The frequency of T cell lines specific for various MDK peptides was assessed, revealing that Midkine (9-23) and Midkine (14-28) were the most frequently recognized epitopes. researchgate.net

MDK Peptide EpitopeNumber of Specific T Cell Lines Induced researchgate.net
Midkine (14-28)10
Midkine (9-23)4
Midkine (99-113)3
Midkine (105-119)2
Other Peptides1 each

These findings underscore the importance of the midkine signal peptide in generating a CD4+ T cell response, with Midkine (9-23) being one of the key immunodominant epitopes. nih.govresearchgate.netresearchgate.net

Specificity of T Cell Lines Reacting with Midkine (9-23)

T cell lines specific for Midkine (9-23) have demonstrated a high degree of specificity. nih.govresearchgate.net These T cell lines are stimulated by autologous dendritic cells that have been loaded with lysates from cells transfected to express MDK or from tumor cells that naturally express the MDK protein. nih.govresearchgate.net This indicates that the Midkine (9-23) epitope is processed and presented by antigen-presenting cells in a manner that allows for recognition by specific T cells. nih.govresearchgate.net

Furthermore, a T cell line specific for Midkine (9-23) was shown to be stimulated by HLA-compatible tumor cells that had been transfected with MDK. nih.govresearchgate.net In contrast, T cell lines specific for the overlapping peptide Midkine (14-28) were not stimulated under these same conditions, suggesting a differential presentation of these two epitopes. nih.govresearchgate.net This highlights the specific nature of the T cell response to the Midkine (9-23) epitope. nih.govresearchgate.net

Promiscuous Binding Potential of Midkine (9-23) to Major Histocompatibility Complex (MHC) Class II Molecules

A crucial aspect of an effective T cell epitope is its ability to be presented by a wide range of MHC molecules, a property known as promiscuous binding. nih.gov This allows the epitope to be recognized in a genetically diverse population. nih.gov The Midkine (9-23) peptide has been shown to exhibit this promiscuous binding to several common HLA-DR and -DP molecules. nih.gov

The binding capacity of Midkine (9-23) was evaluated against a panel of ten HLA-DR molecules and two HLA-DP molecules, which are prevalent in the Caucasian population. nih.gov The results showed that Midkine (9-23) could bind to nine of these HLA class II molecules. nih.gov The specific HLA molecules involved in the T cell recognition of Midkine (9-23) were identified as HLA-DR11, HLA-DR7, HLA-DR1, and HLA-DP4. nih.gov

MDK PeptideNumber of HLA Class II Molecules Bound nih.govHLA Molecules Restricting T Cell Recognition nih.gov
Midkine (9-23)9HLA-DR1, HLA-DR7, HLA-DR11, HLA-DP4
Midkine (14-28)4HLA-DR4, HLA-DR7, HLA-DR13, HLA-DRB4, HLA-DP4
Midkine (1-15)Broad SpecificityNot specified
Midkine (4-18)Broad SpecificityNot specified
Midkine (110-124)4Not specified

This broad binding capacity suggests that the Midkine (9-23) epitope has the potential to be immunogenic across a significant portion of the human population, making it a promising candidate for further immunological investigation. nih.gov

Antigen Presentation and Mhc Class Ii Interaction of Midkine 9 23

Processing of Midkine (B1177420) (9-23) for Presentation by Antigen-Presenting Cells (APCs)

The journey of the Midkine (9-23) peptide to the surface of an APC for T cell recognition involves a series of intracellular processing steps. As an exogenous antigen, the full-length Midkine protein is taken up by professional APCs, such as dendritic cells (DCs), through endocytosis. wikipedia.org These cells are specialized in initiating immune responses. wikipedia.org

Once inside the APC, the Midkine protein is trafficked to endosomal and lysosomal compartments. frontiersin.org These compartments have an acidic environment and contain a variety of proteases, such as cathepsins, which are responsible for the degradation of the protein into smaller peptide fragments. frontiersin.orgimmunopaedia.org.za It is through this proteolytic cleavage that the Midkine (9-23) epitope is generated. nih.gov

The signal peptide of Midkine, which includes the 9-23 sequence, has been shown to be accessible to the HLA class II pathway for presentation to CD4+ T cells. nih.govresearchgate.net This is significant because signal peptides are typically involved in directing proteins to the secretory pathway and are not always considered a major source of T cell epitopes. Research has demonstrated that epitopes within the mature form of MDK, as well as the 9-23 epitope from the signal peptide, are appropriately processed by immature DCs when loaded with lysates from MDK-expressing tumor cells. nih.gov This indicates that the cellular machinery of APCs can effectively generate the Midkine (9-23) peptide from the full-length protein.

Binding Affinity of Midkine (9-23) to Specific HLA-DR Alleles

The ability of a peptide to elicit a CD4+ T cell response is heavily dependent on its binding affinity to MHC class II molecules. The human leukocyte antigen (HLA) complex is highly polymorphic, meaning there are many different versions (alleles) of the HLA genes in the human population. frontiersin.org This diversity influences the repertoire of peptides that can be presented.

The Midkine (9-23) peptide has been shown to be a promiscuous binder, meaning it can bind to a wide range of common HLA-DR alleles. nih.govresearchgate.net This broad specificity is a desirable characteristic for a potential cancer vaccine component, as it could be effective in a larger portion of the population.

Studies have evaluated the binding capacity of Midkine peptides to a panel of common HLA-DR and HLA-DP molecules. nih.gov The Midkine (9-23) peptide, in particular, demonstrated the ability to bind to nine different HLA class II molecules. nih.gov This promiscuity is notable when compared to other peptides derived from Midkine. For instance, the overlapping peptide 14-28 binds to only four HLA class II molecules. nih.gov

The binding affinity is often measured by a competitive ELISA, where the ability of the test peptide to compete with a known biotinylated reporter peptide for binding to purified HLA molecules is assessed. researchgate.net The results are typically expressed as the concentration of the test peptide required to inhibit 50% of the reporter peptide binding (IC50). A lower IC50 value indicates a higher binding affinity.

Below is an interactive data table summarizing the binding of Midkine (9-23) to various HLA-DR alleles as reported in research findings. nih.govgoogle.com

HLA-DR AlleleBinding of Midkine (9-23)
HLA-DR1Yes
HLA-DR4Yes
HLA-DR7Yes
HLA-DR11Yes
HLA-DR13Potentially
HLA-DP4Yes

This table is based on data indicating that Midkine (9-23) binds to nine HLA class II molecules and specific T-cell recognition restricted by these alleles. nih.govresearchgate.net

Mechanisms of Midkine (9-23) Peptide Loading onto MHC Class II Molecules

The loading of peptides onto MHC class II molecules is a highly regulated process that occurs within specialized intracellular compartments. frontiersin.org Newly synthesized MHC class II molecules in the endoplasmic reticulum associate with the invariant chain (Ii). nih.gov The invariant chain prevents the binding of endogenous peptides to the MHC class II groove and guides the complex to the endosomal pathway. nih.gov

In the late endosomes or lysosomes, the invariant chain is proteolytically cleaved, leaving a small fragment called the class II-associated invariant chain peptide (CLIP) in the peptide-binding groove. immunopaedia.org.zanih.gov The removal of CLIP is a crucial step that allows for the binding of antigenic peptides like Midkine (9-23). This exchange is facilitated by a non-classical MHC class II molecule, HLA-DM. frontiersin.orgnih.gov HLA-DM acts as a peptide editor, promoting the dissociation of CLIP and other low-affinity peptides and stabilizing the MHC class II molecule for the binding of high-affinity peptides. frontiersin.orgfrontiersin.org

Once the Midkine (9-23) peptide is successfully loaded into the binding groove of an HLA-DR molecule, the stable peptide-MHC complex is transported to the cell surface. wikipedia.org On the surface of the APC, the complex is presented to CD4+ T cells, which can then recognize the specific peptide-MHC combination and initiate an immune response. mdpi.com The efficiency of this loading process is a key determinant in the magnitude of the resulting T cell response.

Differential Presentation of Midkine (9-23) from Cellular Lysates

Studies have shown that the presentation of different Midkine-derived peptides can vary. nih.govresearchgate.net Specifically, research has highlighted a differential presentation of the Midkine (9-23) peptide compared to the overlapping peptide 14-28 when using tumor cell lysates to load APCs. nih.gov

In these experiments, T cell lines specific for the Midkine (9-23) peptide were effectively stimulated by autologous dendritic cells that had been loaded with lysates from tumor cells expressing Midkine. nih.govnih.gov This was observed with lysates from both MDK-transfected cells and tumor cells that naturally express the MDK protein. nih.gov In contrast, T cell lines specific for the peptide 14-28 were not stimulated under the same conditions. nih.govnih.gov

This differential presentation suggests that while both peptides can be generated and bind to MHC class II molecules to some extent, the processing and/or loading of Midkine (9-23) is more efficient or occurs through a pathway that is more readily accessible when whole tumor cell lysates are the source of the antigen. nih.gov This finding is significant for understanding the immunodominance of certain epitopes and for the design of immunotherapies.

The table below summarizes the differential presentation of Midkine peptides to T cells from tumor lysates. nih.gov

Peptide Specificity of T-cell LineStimulation by DCs Loaded with MDK-expressing Tumor Lysate
Midkine (9-23)Yes
Midkine (14-28)No
Midkine (64-78)Yes
Midkine (78-92)Yes
Midkine (99-113)Yes

These findings underscore that the mere presence of a potential T cell epitope within a protein does not guarantee its presentation to the immune system. The intricacies of antigen processing and presentation pathways play a crucial role in determining which epitopes become immunologically relevant. nih.gov

T Cell Receptor Tcr Recognition and T Cell Activation by Midkine 9 23

Activation of CD4+ T Cell Lines by Midkine (B1177420) (9-23) in In Vitro Systems

Research has demonstrated that the Midkine (9-23) peptide can effectively activate CD4+ T cell lines in laboratory settings. researchgate.netnih.gov Studies involving T lymphocytes from healthy donors have successfully generated CD4+ T cell lines that show a specific response to this peptide. nih.gov The primary method for generating these cell lines involves weekly stimulation of T lymphocytes with the Midkine (9-23) peptide. researchgate.netnih.gov

The activation of these specific T cell lines has been confirmed through various assays. A key finding is that Midkine (9-23)-specific T cell lines are stimulated by autologous dendritic cells (DCs) that have been loaded with the synthetic Midkine (9-23) peptide. researchgate.netresearchgate.net Furthermore, these T cells also respond to DCs loaded with lysates from tumor cells that naturally express the MDK protein or from cells artificially transfected to express MDK. researchgate.netnih.gov This indicates that the Midkine (9-23) epitope is naturally processed and presented on Major Histocompatibility Complex (MHC) class II molecules, making it accessible for recognition by CD4+ T cells. researchgate.netnih.gov In one instance, a T cell line was directly stimulated by HLA-compatible MDK-transfected tumor cells. researchgate.netresearchgate.net

In a study that mapped T cell epitopes of the entire Midkine protein, the signal peptide region, which contains the 9-23 sequence, was found to be a primary target of the CD4+ T cell response. nih.govresearchgate.net The Midkine (9-23) peptide was one of the most frequently recognized epitopes, inducing multiple T cell lines from different donors. nih.govresearchgate.net

Table 1: Induction of Midkine-Specific T Cell Lines by Different Peptides
Midkine PeptideNumber of T Cell Lines InducedLocationReference
Peptide 9-234Signal Peptide nih.gov, researchgate.net
Peptide 14-2810Signal Peptide nih.gov, researchgate.net
Peptide 99-1133Mature Protein nih.gov, researchgate.net
Peptide 105-1192Mature Protein nih.gov, researchgate.net

TCR Specificity and Clonality in Response to Midkine (9-23) Presentation

The activation of T cells by Midkine (9-23) is a highly specific process mediated by the T cell receptor (TCR). The TCR on a CD4+ T cell recognizes the Midkine (9-23) peptide only when it is presented by an MHC class II molecule on the surface of an antigen-presenting cell (APC), such as a dendritic cell. frontiersin.orgfrontiersin.org This specificity ensures that T cell responses are precisely targeted to the relevant antigen.

The generation of T cell lines from different individuals that all recognize the Midkine (9-23) peptide suggests the existence of a "public" or shared T cell response. nih.govresearchgate.net This implies that the TCRs used to recognize this peptide may share structural similarities in their complementarity-determining region 3 (CDR3), which is crucial for peptide-MHC interaction. frontiersin.org The fact that four distinct T cell lines were induced by peptide 9-23 from a pool of seven donors highlights its immunogenicity. nih.govresearchgate.net The clonality of the T cell response, defined by the expansion of T cells bearing specific TCRs, is a hallmark of an antigen-specific immune reaction. oncotarget.com While detailed sequencing of the TCRs specific for Midkine (9-23) is not extensively reported in the provided literature, the ability to consistently generate specific T cell lines is strong evidence of a clonally expanded population driven by this epitope. nih.govresearchgate.net Antitumor immune responses are often highly individualized, with different hosts potentially employing different TCR specificities against the same target. nih.gov However, the recurrent response to Midkine (9-23) across donors points to it being a common and important T cell epitope. nih.gov

Table 2: Donor Response Profile to Midkine Peptides
PeptideNumber of Responding Donors (out of 7)Total T Cell Lines GeneratedReference
Midkine (9-23)Not specified, but induced 4 lines4 nih.gov, researchgate.net
Midkine (14-28)At least half of donors10 nih.gov, researchgate.net

Downstream Signaling Pathways Initiated in T Cells by Midkine (9-23) Recognition

Upon the specific binding of the TCR to the Midkine (9-23)-MHC complex, a cascade of intracellular signaling events is triggered, leading to T cell activation. frontiersin.org This process begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by kinases such as Lymphocyte-specific protein tyrosine kinase (Lck). frontiersin.orgoncotarget.com

Phosphorylated ITAMs serve as docking sites for another kinase, Zeta-chain-associated protein kinase 70 (ZAP-70). frontiersin.org Once recruited, ZAP-70 is itself activated and proceeds to phosphorylate downstream adaptor molecules, including the Linker for Activation of T cells (LAT) and SH2 domain-containing leukocyte phosphoprotein of 76kDa (SLP-76). frontiersin.orgfrontiersin.org This leads to the formation of a large signaling complex, or "signalosome," which integrates and amplifies the initial TCR signal. frontiersin.org

This cascade ultimately results in the activation of key transcription factors that are essential for T cell effector functions. nih.gov One such critical pathway involves the activation of Nuclear Factor of Activated T cells (NFAT). nih.gov Studies on the full Midkine protein have shown it promotes T cell activation through NFAT signaling. nih.gov Another crucial pathway is the NF-κB signaling pathway, which is required for T cell activation, proliferation, and cytokine secretion. frontiersin.org The activation of these and other signaling pathways culminates in the transcriptional changes necessary for T cell proliferation, differentiation, and the execution of helper functions. oncotarget.com

Table 3: Key Molecules in TCR Downstream Signaling
MoleculeRole in Signaling CascadeReference
LckInitial kinase, phosphorylates ITAMs in the CD3 complex. frontiersin.org, oncotarget.com
ZAP-70Binds to phosphorylated ITAMs and phosphorylates downstream adaptors. frontiersin.org
LAT/SLP-76Adaptor proteins that form the core of the T cell signalosome. frontiersin.org
PI3KActivated by co-stimulation (e.g., via CD28), leads to AKT activation. oncotarget.com
NFATTranscription factor crucial for T cell activation and effector function. nih.gov
NF-κBTranscription factor that controls genes for cytokines and survival. frontiersin.org

Cytokine Production Profiles Elicited by Midkine (9-23)-Specific T Cells

A primary function of activated CD4+ T helper cells is the production of cytokines, which are small proteins that direct the nature and intensity of the immune response. immunologyresearchjournal.com The specific set of cytokines produced defines the T helper (Th) subset and its function. The response to Midkine (9-23) appears to elicit a pro-inflammatory cytokine profile.

The primary method used to confirm the activity of Midkine (9-23)-specific T cell lines was the Interferon-gamma (IFN-γ) ELISpot assay. researchgate.net IFN-γ is the hallmark cytokine of the Th1 subset of CD4+ T cells. immunologyresearchjournal.com This strongly suggests that T cells recognizing Midkine (9-23) differentiate into Th1 cells. Th1 responses are critical for cell-mediated immunity, including the activation of cytotoxic T lymphocytes (CD8+ T cells) and macrophages, which are important for clearing tumor cells and pathogens. immunologyresearchjournal.com

Table 4: Characteristic Cytokines of Major CD4+ T Helper Subsets
T Helper SubsetHallmark Cytokine(s)Associated FunctionReference
Th1IFN-γ, TNF-α, IL-2Cell-mediated immunity, activation of macrophages and CTLs. immunologyresearchjournal.com
Th2IL-4, IL-5, IL-13Humoral immunity, response to parasites, allergic reactions. immunologyresearchjournal.com
Th17IL-17, IL-22Response to extracellular bacteria and fungi, inflammation. immunologyresearchjournal.com
TregTGF-β, IL-10Immune suppression, maintenance of tolerance. immunologyresearchjournal.com

Immunomodulatory Effects of Midkine 9 23 in Preclinical Models

Role of Midkine (B1177420) (9-23)-Specific T Cells in Experimental Disease Models

The Midkine (9-23) peptide fragment has been identified as a crucial epitope for T cell recognition, playing distinct roles in the context of tumor immunity and autoimmunity.

Tumor Immunity

Preclinical research has established that the signal peptide of Midkine is a source of CD4+ T cell epitopes, with the 9-23 fragment being particularly immunogenic. nih.govnih.govresearchgate.net In studies using T lymphocytes from healthy donors, T cell lines specific for the Midkine (9-23) peptide were successfully generated. nih.govnih.gov These T cell lines demonstrated specific reactivity when stimulated with autologous dendritic cells that had been loaded with lysates from tumor cells expressing Midkine. nih.govnih.gov This indicates that the Midkine (9-23) peptide can be naturally processed and presented by antigen-presenting cells to activate CD4+ T cells, a critical step in orchestrating an effective anti-tumor immune response. nih.gov

The ability of Midkine (9-23)-specific T cells to recognize and respond to tumor-derived antigens underscores the potential of this peptide in cancer immunotherapy. The activation of CD4+ T helper cells is paramount for the development of robust and lasting anti-tumor immunity, as they provide help to cytotoxic T lymphocytes (CTLs) and B cells. One study even showed that a T cell line specific for peptide 9-23 was stimulated by HLA-compatible tumor cells that were transfected with Midkine. nih.gov In some cancer models, such as low-grade gliomas, Midkine has been shown to activate CD8+ T cells, contributing to a complex neuron-immune-cancer axis that influences tumor growth.

Table 1: Preclinical Findings on Midkine (9-23) in Tumor Immunity
Experimental ModelKey FindingsCell Types InvolvedReference
Human T cell lines from healthy donorsMidkine (9-23) peptide is a potent CD4+ T cell epitope.CD4+ T lymphocytes, Dendritic Cells nih.govnih.gov
Co-culture with MDK-transfected tumor cellsMidkine (9-23)-specific T cell lines are stimulated by tumor cell lysates.CD4+ T lymphocytes, Tumor Cells nih.govnih.gov
In silico analysis for Pancreatic Ductal Adenocarcinoma (PDA)Midkine promotes immune evasion by inducing regulatory T cells and facilitating CD8 T-cell exhaustion.CD8+ T cells, Regulatory T cells

Autoimmunity

In contrast to its role in promoting anti-tumor immunity, Midkine has been implicated in the exacerbation of autoimmune diseases, as demonstrated in preclinical models of multiple sclerosis. In the Experimental Autoimmune Encephalomyelitis (EAE) model, Midkine deficiency was found to attenuate the severity of the disease. pnas.orgpnas.orgnih.gov This protective effect was associated with an expansion of the CD4+CD25+ regulatory T cell (Treg) population in peripheral lymph nodes and a reduction in the numbers of autoreactive T-helper type 1 (Th1) and Th17 cells. pnas.orgpnas.orgnih.gov

Full-length Midkine appears to act as a suppressor of Treg cell expansion. pnas.orgnih.gov Mechanistically, it has been shown to decrease the phosphorylation of STAT5, a key transcription factor for the expression of Foxp3, the master regulator of Treg differentiation and function. pnas.orgnih.gov Consequently, the inhibition of Midkine, for instance through the use of anti-MDK RNA aptamers, leads to a significant increase in the Treg population and an alleviation of EAE symptoms. pnas.orgnih.gov This suggests that while the 9-23 peptide can prime immune responses, the broader context of the full Midkine protein in certain inflammatory environments can drive pathogenic autoimmunity. pnas.orgpnas.orgnih.govnih.gov

Table 2: Immunomodulatory Role of Midkine in Experimental Autoimmune Encephalomyelitis (EAE)
Experimental ConditionEffect on T Cell PopulationsClinical Outcome in EAE ModelReference
Midkine deficiency (Mdk-/- mice)Expansion of regulatory T cells (Tregs); Decreased Th1 and Th17 cells.Attenuated disease severity. pnas.orgpnas.orgnih.gov
Administration of anti-Midkine RNA aptamersSignificant expansion of the Treg cell population.Alleviation of EAE symptoms. pnas.orgnih.gov
Upregulation of Midkine mRNACorrelates with disease progression and increased numbers of autoreactive Th1 and Th17 cells.Exacerbated EAE symptoms. nih.gov

Conceptual Frameworks for Modulating Immune Responses via Midkine (9-23)

The distinct immunomodulatory properties of the Midkine (9-23) peptide provide a foundation for developing novel therapeutic strategies, particularly in the realms of vaccine development and immunotherapy.

Vaccine Development Considerations

The identification of Midkine (9-23) as a potent T cell epitope makes it an attractive candidate for the development of cancer vaccines. researchgate.netfrontiersin.org A key principle of therapeutic cancer vaccines is to elicit a robust and specific T cell response against tumor-associated antigens. Since Midkine is overexpressed in various cancers and its 9-23 fragment can be effectively presented by HLA class II molecules, a vaccine incorporating this peptide could potentially stimulate a strong CD4+ T helper cell response. nih.govnih.govresearchgate.net

A conceptual framework for a Midkine (9-23)-based cancer vaccine would involve its formulation with a potent adjuvant to enhance immunogenicity. The goal would be to break immune tolerance to the self-antigen Midkine and generate a pool of memory T cells that can provide long-term surveillance against tumor recurrence. Furthermore, the use of signal peptide domains as vaccine candidates is a growing area of interest, as they can generate both CD4+ and CD8+ T cell responses, leading to a more comprehensive anti-tumor effect. researchgate.net In silico studies have already proposed the design of a Midkine vaccine, suggesting it could elicit a strong Th1-dominant immune response.

Immunotherapy Strategy Foundations

Targeting the Midkine pathway presents a multifaceted immunotherapy strategy. In the context of cancer, where Midkine can create an immunosuppressive tumor microenvironment, inhibiting its function could enhance the efficacy of other immunotherapies. oncodaily.com For instance, melanoma has been shown to secrete Midkine, which in turn impairs the function of dendritic cells and suppresses the activation of cytotoxic T cells. oncodaily.com Therefore, combining a Midkine inhibitor with immune checkpoint blockers could be a valuable strategy to restore anti-tumor immunity. oncodaily.comcsic.es

Conversely, for autoimmune diseases, the strategy would revolve around inhibiting Midkine to bolster the function of regulatory T cells. The success of anti-Midkine RNA aptamers in preclinical EAE models provides a strong rationale for this approach. pnas.orgnih.gov By blocking Midkine, it may be possible to shift the balance from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Treg-dominant response, thereby controlling the autoimmune attack.

Methodological Approaches in Midkine 9 23 Immunological Research

Peptide Synthesis and Purification Techniques for Midkine (B1177420) (9-23)

The synthesis of Midkine (9-23) and other MDK-derived peptides for immunological research is a critical first step. The standard method employed is solid-phase peptide synthesis (SPPS) using N-(9-fluorenyl)methoxycarbonyl (Fmoc) chemistry. nih.govnih.gov This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. semanticscholar.orgmug.edu.pl

Following synthesis, purification is essential to ensure that the peptide preparations are free from contaminants that could interfere with subsequent immunological assays. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method used for this purpose. nih.govnih.gov The purity of the final peptide product is typically assessed by analytical HPLC and confirmed by mass spectrometry to be greater than 90% or 95%. nih.govnih.gov For certain applications, biotin (B1667282) may be attached to the N-terminus of the peptide to facilitate detection in binding assays. nih.gov

Table 1: Summary of Peptide Synthesis and Purification Techniques

Technique Purpose Details Reference
Solid-Phase Peptide Synthesis (SPPS)Chemical synthesis of the Midkine (9-23) peptide.Utilizes Fmoc chemistry for sequential amino acid addition. nih.govnih.gov nih.govnih.gov
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Purification of the synthesized peptide.Separates the target peptide from impurities based on hydrophobicity. nih.govnih.gov nih.govnih.gov
Mass Spectrometry (MS)Verification of peptide identity and purity.Confirms the molecular weight of the synthesized peptide. google.com

In Vitro T Cell Stimulation and Expansion Protocols

To study the T cell response to Midkine (9-23), T lymphocytes are isolated from healthy donors and stimulated in vitro. nih.gov Peripheral blood mononuclear cells (PBMCs) are the usual source of these T cells. nih.govgoogle.com The protocol typically involves weekly stimulations of the T cells with the Midkine (9-23) peptide. nih.govresearchgate.net

During this process, the T cells are cultured in a specialized medium, such as Iscove's Modified Dulbecco's Medium (IMDM) or RPMI 1640, supplemented with cytokines like Interleukin-2 (IL-2) and Interleukin-7 (IL-7) to promote T cell survival and expansion. nih.govfrontiersin.org The goal is to generate T cell lines that are specific for the Midkine (9-23) peptide, which can then be used in further functional assays. nih.gov The activation of T cells can be confirmed by observing the upregulation of activation markers like CD69. bio-rad-antibodies.com

HLA-DR Typing and Restriction Element Identification Methodologies

Identifying the specific Human Leukocyte Antigen (HLA) molecules that present the Midkine (9-23) peptide to T cells is crucial for understanding the genetic basis of the immune response. HLA-DR typing of blood donors is performed using molecular methods like polymerase chain reaction (PCR) combined with sequencing-based typing. haematologica.orgtestcatalog.org

To pinpoint the exact HLA restriction element, researchers use antigen-presenting cells (APCs), such as murine L cells, that have been genetically engineered to express a single, specific human HLA class II molecule. nih.gov These transfected L cells are then loaded with the Midkine (9-23) peptide and co-cultured with the peptide-specific T cell lines. nih.govgoogle.com A positive T cell response, typically measured by IFN-γ secretion, in the presence of a specific HLA-expressing L cell line identifies that HLA molecule as the restriction element. nih.gov Studies have shown that the recognition of Midkine (9-23) by CD4+ T cells is restricted by HLA-DR1, HLA-DR7, HLA-DR11, and HLA-DP4. nih.gov

Table 2: Identified HLA Restriction Elements for Midkine (9-23)

HLA Molecule T Cell Type Method of Identification Reference
HLA-DR1CD4+ T cellT cell stimulation with peptide-loaded, single HLA-expressing L cells. nih.gov
HLA-DR7CD4+ T cellT cell stimulation with peptide-loaded, single HLA-expressing L cells. nih.gov
HLA-DR11CD4+ T cellT cell stimulation with peptide-loaded, single HLA-expressing L cells. nih.gov
HLA-DP4CD4+ T cellT cell stimulation with peptide-loaded, single HLA-expressing L cells. nih.gov

Antigen Presentation Assays Utilizing Dendritic Cells and Tumor Cell Lysates

To determine if the Midkine (9-23) peptide is naturally processed and presented from the full-length Midkine protein, antigen presentation assays are conducted. nih.gov Dendritic cells (DCs), which are potent APCs, are a key component of these assays. nih.gov

In these experiments, autologous DCs are loaded with lysates from tumor cells that either naturally express Midkine or have been transfected with a Midkine-encoding plasmid. nih.govresearchgate.net These peptide-loaded DCs are then used to stimulate Midkine (9-23)-specific T cell lines. nih.gov A positive T cell response indicates that the (9-23) epitope can be generated from the native protein and presented by professional APCs. nih.gov Research has demonstrated that Midkine (9-23)-specific T cell lines are indeed stimulated by autologous DCs loaded with lysates from MDK-expressing tumor cells. nih.govresearchgate.net Furthermore, MDK has been shown to inhibit the maturation and function of dendritic cells, which has implications for immune evasion by tumors.

Flow Cytometry and ELISpot for Characterizing T Cell Responses

Flow cytometry and Enzyme-Linked Immunospot (ELISpot) assays are the primary techniques used to characterize the nature and magnitude of the T cell response to Midkine (9-23). nih.govgoogle.com

The ELISpot assay is a highly sensitive method used to quantify the number of cytokine-secreting T cells at the single-cell level. bitesizebio.com It is particularly useful for detecting IFN-γ, a key cytokine produced by activated T cells. nih.govmabtech.com In the context of Midkine (9-23) research, ELISpot is used to assess the specificity of the generated T cell lines and to identify the HLA restriction elements. nih.govgoogle.com

Flow cytometry is a powerful tool for multi-parameter analysis of individual cells. creative-diagnostics.com It is used to phenotype T cells, for example, by identifying them as CD4+ or CD8+, and to measure the expression of cell surface markers associated with activation. nih.govgoogle.com It can also be used to detect intracellular cytokines.

Animal Model Systems for Assessing Immunological Impact

Animal models, particularly mice, are indispensable for evaluating the in vivo immunological impact of Midkine (9-23). nih.gov These models allow researchers to study aspects of the immune response that cannot be fully recapitulated in vitro.

T cell transfer models are one such system. In these models, T cells, such as those from a BDC-2.5 T cell receptor transgenic mouse, are transferred into an immunodeficient recipient mouse, like a NOD.scid mouse. npod.org This allows for the study of the behavior and function of specific T cells in a controlled in vivo environment.

Peptide immunization studies in mice are also common. peptide.comgenscript.com For instance, immunization of non-obese diabetic (NOD) mice with a DNA vaccine encoding the insulin (B600854) B chain (9-23) peptide has been shown to prevent the development of autoimmune diabetes. nih.govnih.gov While this research focuses on an insulin peptide, the methodology is directly applicable to studying the immunogenicity of Midkine (9-23) and its potential as a cancer vaccine component. nih.gov In some studies, gene knockout mice are used to investigate the role of specific immune components in the response to an antigen. scielo.br The choice of animal model is critical and depends on the specific research question being addressed. nih.gov

Future Directions in Midkine 9 23 Immunological Studies

Elucidation of Broader HLA Class II Restriction Profiles for Midkine (B1177420) (9-23)

Initial studies have demonstrated that the Midkine (9-23) peptide can be presented by several common HLA class II molecules, including HLA-DR1, -DR7, -DR11, and -DP4. researchgate.netnih.gov This promiscuity is a favorable characteristic for a potential cancer vaccine, as it suggests applicability across a diverse patient population. nih.gov However, a more comprehensive mapping of the HLA class II restriction profile for Midkine (9-23) is a crucial next step.

Future research should aim to:

Systematically screen a wider array of HLA-DR, -DP, and -DQ alleles to identify additional restricting elements.

Utilize in silico prediction algorithms in conjunction with in vitro binding assays to forecast and validate new HLA associations.

Investigate the influence of HLA polymorphism on the avidity and stability of the Midkine (9-23)-MHC complex, which can impact the magnitude of the T cell response.

A detailed understanding of the full spectrum of HLA molecules capable of presenting Midkine (9-23) will be instrumental in refining patient selection for clinical trials and maximizing the efficacy of peptide-based vaccines.

Investigation of Post-Translational Modifications on Midkine (9-23) Immunogenicity

Post-translational modifications (PTMs) can significantly alter the immunogenicity of proteins and their derived peptides. nih.govgabi-journal.net While the native sequence of Midkine (9-23) has shown promise, it is essential to investigate how PTMs might affect its processing, presentation, and recognition by T cells. In cancer cells, aberrant PTMs, such as glycosylation and phosphorylation, can create neoantigens that are not present in healthy tissues. scientificarchives.com

Key research questions in this area include:

Does Midkine (9-23) undergo cancer-specific PTMs?

How do these modifications influence the binding of the peptide to HLA class II molecules?

Do PTMs on Midkine (9-23) alter the T cell receptor (TCR) recognition and subsequent T cell activation?

Investigating these aspects could lead to the identification of more potent and tumor-specific epitopes, enhancing the specificity of immunotherapies targeting Midkine. scientificarchives.com

Structural Biology of Midkine (9-23)-MHC-TCR Complexes

A detailed understanding of the molecular interactions between the Midkine (9-23) peptide, the presenting HLA molecule, and the responding T cell receptor (TCR) is fundamental for rational vaccine design. nih.govmdpi.com High-resolution crystal structures of these trimolecular complexes can provide invaluable insights into the basis of immunogenicity.

Future structural studies should focus on:

Determining the crystal structures of Midkine (9-23) in complex with various HLA class II alleles. bioserendipity.com

Solving the structures of TCRs from Midkine (9-23)-specific T cell clones in complex with the peptide-MHC.

Analyzing the conformational changes and key contact residues that govern the interaction, which can inform the design of altered peptide ligands with enhanced immunogenicity. nih.gov

These structural insights will be critical for engineering more effective peptide vaccines and for the development of soluble TCRs for adoptive cell therapy.

Deeper Characterization of Midkine (9-23)-Specific T Cell Subsets and Functional Diversity

The anti-tumor immune response is a complex interplay of various T cell subsets with distinct functions. While CD4+ T helper cells are known to recognize Midkine (9-23), a more granular characterization of these responding T cells is needed. researchgate.netbdbiosciences.com

Future investigations should aim to:

Phenotypically and functionally characterize the different subsets of Midkine (9-23)-specific CD4+ T cells (e.g., Th1, Th2, Th17, T follicular helper, regulatory T cells). frontiersin.org

Assess the cytokine secretion profiles and cytotoxic potential of these T cell subsets.

Investigate the presence and role of Midkine (9-23)-specific CD8+ T cells, as some peptides can be presented by both MHC class I and II molecules. nih.gov

Explore the memory T cell populations generated in response to Midkine (9-23) to understand the potential for long-lasting immunity. nih.gov

A comprehensive understanding of the functional diversity of Midkine (9-23)-specific T cells will be crucial for predicting the nature of the anti-tumor immune response and for designing therapies that promote a favorable T cell phenotype.

Refinement of Peptide-Based Immunological Strategies Targeting Midkine (9-23) in Preclinical Therapeutic Paradigms

Building upon the foundational knowledge of Midkine (9-23) immunobiology, the next logical step is to refine and optimize peptide-based immunotherapies in preclinical models. nih.govfrontiersin.org

Future preclinical studies should explore:

The use of adjuvants and delivery systems (e.g., nanoparticles, viral vectors) to enhance the immunogenicity of Midkine (9-23)-based vaccines. mdpi.comresearchgate.net

The efficacy of combination therapies, such as pairing a Midkine (9-23) vaccine with checkpoint inhibitors to overcome the immunosuppressive tumor microenvironment. frontiersin.org

The development of adoptive cell therapies using T cells engineered to express high-affinity TCRs specific for Midkine (9-23).

The evaluation of these strategies in various preclinical cancer models that naturally express Midkine.

These preclinical investigations will be essential for translating the promising immunological findings of Midkine (9-23) into effective cancer treatments.

Q & A

Basic Research Question Design

  • Step 1 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality and significance . For example:

    "Does Midkine (9-23) modulate tumor angiogenesis in colorectal cancer via VEGF signaling pathways?"

  • Step 2 : Use sub-questions to address complexity (e.g., dose-response relationships, tissue specificity) .
  • Step 3 : Align with gaps identified in literature reviews (e.g., conflicting roles of Midkine in apoptosis ).

What experimental design considerations are critical for synthesizing and characterizing Midkine (9-23) peptides?

Q. Basic Experimental Design

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with HPLC purification; validate purity (>95%) via mass spectrometry .
  • Characterization : Include circular dichroism (CD) for secondary structure analysis and surface plasmon resonance (SPR) for binding affinity studies .
  • Controls : Compare with full-length Midkine and scrambled-sequence peptides to isolate (9-23) effects .

How should a literature review be structured to identify mechanistic insights into Midkine (9-23)?

Q. Basic Literature Review Methodology

  • Search Strategy : Use PubMed/Scopus with keywords: "Midkine (9-23)" + "receptor binding," "signaling pathways," "in vivo models". Filter for studies post-2015 to prioritize recent findings .
  • Critical Evaluation : Tabulate contradictory results (e.g., pro- vs. anti-apoptotic effects) and assess methodological differences (e.g., cell lines, assay types) .
  • Gap Analysis : Highlight understudied areas (e.g., cross-talk with immune checkpoints like PD-1/PD-L1) .

How can researchers resolve contradictions in reported data on Midkine (9-23)’s role in inflammation?

Q. Advanced Data Contradiction Analysis

  • Approach 1 : Conduct meta-analysis of published datasets, stratifying by model systems (e.g., murine vs. human macrophages) .
  • Approach 2 : Perform sensitivity testing under varying experimental conditions (e.g., LPS-induced vs. cytokine-driven inflammation) .
  • Approach 3 : Validate findings using orthogonal assays (e.g., ELISA for cytokine levels + RNA-seq for pathway activation) .

What advanced structural biology techniques are suitable for studying Midkine (9-23)-receptor interactions?

Q. Advanced Structural Analysis

  • Cryo-EM/NMR : Resolve high-resolution structures of Midkine (9-23) bound to candidate receptors (e.g., ALK, LRP1) .
  • Molecular Dynamics (MD) Simulations : Predict dynamic binding interfaces and mutation hotspots .
  • Validation : Use alanine-scanning mutagenesis to confirm critical residues in functional assays .

What methodological challenges arise when optimizing detection of Midkine (9-23) in low-abundance biological samples?

Q. Advanced Detection Optimization

  • Challenge 1 : Sensitivity limits in ELISA/Western blot.
    • Solution : Implement immuno-PCR or proximity ligation assays (PLA) for signal amplification .
  • Challenge 2 : Cross-reactivity with full-length Midkine.
    • Solution : Develop monoclonal antibodies specific to the (9-23) epitope using phage display .

How can mechanistic studies differentiate between direct and indirect effects of Midkine (9-23) in disease models?

Q. Advanced Mechanistic Workflow

  • Step 1 : Use conditional knockout models (e.g., cell-specific Cre-lox) to isolate tissue-specific effects .
  • Step 2 : Employ pathway inhibitors (e.g., VEGF receptor blockers) to test dependency on downstream mediators .
  • Step 3 : Integrate single-cell RNA-seq to map cell-type-specific responses to Midkine (9-23) treatment .

What strategies address translational challenges in applying Midkine (9-23) findings to preclinical therapeutics?

Q. Advanced Translational Research

  • Hurdle 1 : Poor pharmacokinetics of peptide-based therapies.
    • Strategy : Conjugate Midkine (9-23) to nanoparticle carriers for enhanced stability .
  • Hurdle 2 : Off-target effects in complex microenvironments.
    • Strategy : Use patient-derived organoids to validate efficacy and toxicity in humanized systems .

Tables for Quick Reference

Research Stage Key Tools/Methods References
Peptide SynthesisSPPS, HPLC, Mass Spectrometry
Structural AnalysisCryo-EM, MD Simulations
Data Contradiction ResolutionMeta-analysis, Sensitivity Testing
Translational OptimizationNanoparticle Conjugation, Organoid Models

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.